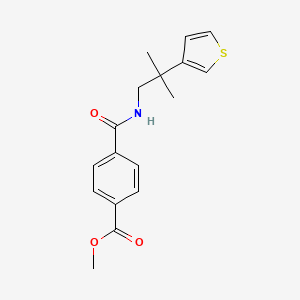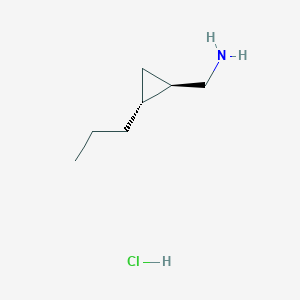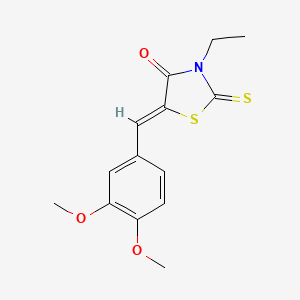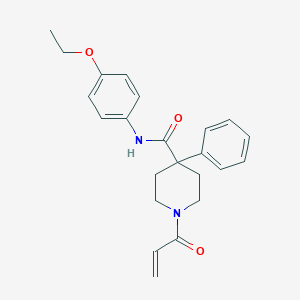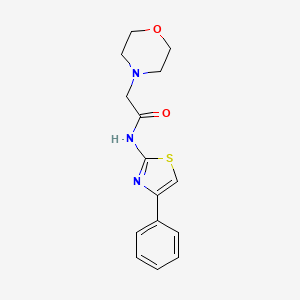
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA is a thiazole-based compound that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the focus of
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) on derivatives of 2-morpholin-4-yl-thiazol-2-yl-acetamide revealed significant antimicrobial activity against selected microbial species. This research suggests the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).
Crystal Structure Analysis : Galushchinskiy et al. (2017) examined the crystal structures of certain morpholin-4-yl-thiazol-2-yl-acetamide derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various scientific fields (Galushchinskiy et al., 2017).
Src Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) on N-benzyl substituted derivatives of morpholin-4-yl-thiazol-2-yl-acetamide showed inhibitory activities on Src kinase, an enzyme implicated in cancer. This study highlights the potential use of these compounds in cancer therapy (Fallah-Tafti et al., 2011).
DNA-PK and PI-3K Inhibitory Activity : Research conducted by Cano et al. (2013) and (2010) explored derivatives of morpholin-4-yl-thiazol-2-yl-acetamide as inhibitors of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI-3K). These enzymes are important in cell regulation and cancer, suggesting these compounds could be important in cancer research and therapy (Cano et al., 2013); (Cano et al., 2010).
Antifungal Agents : A study by Bardiot et al. (2015) identified 2-morpholin-4-yl-acetamide derivatives as broad-spectrum antifungal agents. This research contributes to the development of new antifungal medications (Bardiot et al., 2015).
Anti-Inflammatory Studies : Somashekhar and Kotnal (2019) synthesized and characterized various 2-morpholin-4-yl-acetamide derivatives for anti-inflammatory properties. This indicates potential applications in developing anti-inflammatory drugs (Somashekhar & Kotnal, 2019).
Anticonvulsant Agents : Research by Amir et al. (2012) on N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, a derivative of 2-morpholin-4-yl-acetamide, showed potential as anticonvulsant agents. This highlights its possible use in treating seizure disorders (Amir et al., 2012).
Antitumor Properties : Horishny et al. (2020) synthesized new derivatives of morpholin-4-yl-thiazol-2-yl-acetamide and tested them for antitumor properties, indicating potential applications in cancer treatment (Horishny et al., 2020).
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(10-18-6-8-20-9-7-18)17-15-16-13(11-21-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTAHSUTFMPIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330293 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-N-(4-phenyl-thiazol-2-yl)-acetamide | |
CAS RN |
66180-00-5 |
Source


|
| Record name | 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
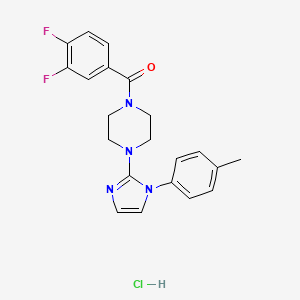
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
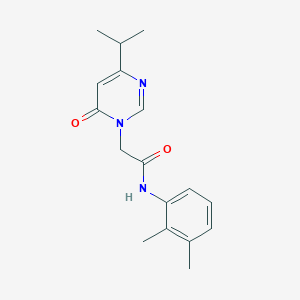
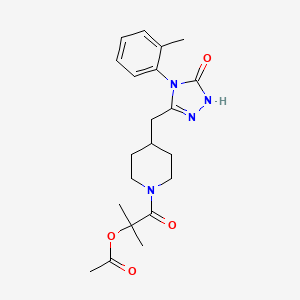
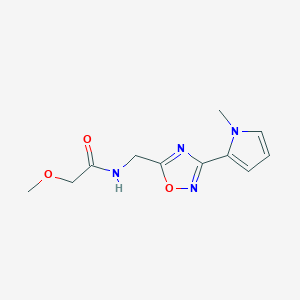
![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

